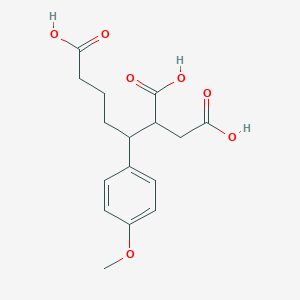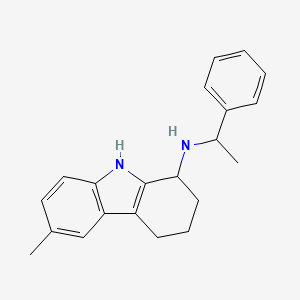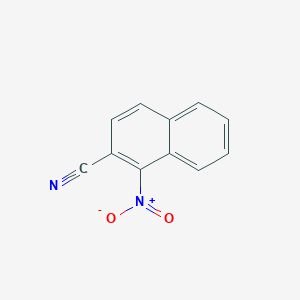
Hexa-2,4-diyn-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C₆H₆O It is a member of the diynes family, characterized by the presence of two triple bonds in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexa-2,4-diyn-1-OL can be synthesized through several methods. One common approach involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst. This reaction is typically carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar . Another method involves the homocoupling of terminal alkynes using catalytic copper(II) and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like nickel peroxide in benzene.
Substitution: It reacts with halogeno-acetylenes in the presence of copper(I) derivatives.
Cyclization: It can participate in domino reactions with 1,3-dicarbonyl compounds to form aryl/heteroaryl-fused benzofurans and indoles.
Common Reagents and Conditions
Oxidation: Nickel peroxide in benzene.
Substitution: Copper(I) derivatives and halogeno-acetylenes in pyridine at 35–50°C.
Cyclization: 1,3-dicarbonyl compounds under inert atmosphere using freshly distilled anhydrous solvents.
Major Products Formed
Oxidation: Terminal acetylenes like penta-1,3-diyne.
Substitution: Diynols such as 5-phenylpenta-2,4-diyn-1-ol.
Cyclization: Aryl/heteroaryl-fused benzofurans and indoles.
Wissenschaftliche Forschungsanwendungen
Hexa-2,4-diyn-1-OL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Hexa-2,4-diyn-1-OL involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Hexa-2,4-diyn-1-OL can be compared with other similar compounds such as:
2,4-Hexadien-1-ol: This compound has a similar structure but contains double bonds instead of triple bonds.
Hexa-2,4-diyn-1-ylbenzene: This compound has a benzene ring attached to the diyn-1-ol structure.
Uniqueness
This compound is unique due to its specific arrangement of triple bonds, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
3876-62-8 |
|---|---|
Molekularformel |
C6H6O |
Molekulargewicht |
94.11 g/mol |
IUPAC-Name |
hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C6H6O/c1-2-3-4-5-6-7/h7H,6H2,1H3 |
InChI-Schlüssel |
OVNDGPBXVBJISI-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)

![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)


![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)


